N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a propylamine group, with a 3-bromo-5-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Introduction of the Propylamine Group: The propylamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the 3-bromo-5-fluorophenyl Group: This step involves a nucleophilic substitution reaction where the cyclopropane amine reacts with a 3-bromo-5-fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the amine group.
Reduction: Debrominated or defluorinated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel compounds.
Biology
Biologically, this compound may serve as a ligand in the study of receptor binding and signal transduction pathways. Its structural features make it a candidate for probing the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets might make it useful in the development of drugs for treating various diseases.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might bind to a receptor or enzyme, altering its activity. The cyclopropane ring and the phenyl substituents could play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-5-fluorophenyl)methyl]-N-propylcyclopropanamine
- N-[(3-bromo-5-methylphenyl)methyl]-N-propylcyclopropanamine
- N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylcyclopropanamine
Uniqueness
N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine is unique due to the specific combination of a bromine and fluorine substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination may offer distinct advantages in terms of binding affinity and specificity in biological systems, as well as unique reactivity patterns in chemical synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-2-5-16(13-3-4-13)9-10-6-11(14)8-12(15)7-10/h6-8,13H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAUSFTUFXXHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=CC(=C1)Br)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.